molecular formula C18H36O2S2 B14358058 2-(Ethyldisulfanyl)hexadecanoic acid CAS No. 93404-49-0

2-(Ethyldisulfanyl)hexadecanoic acid

Cat. No.: B14358058
CAS No.: 93404-49-0
M. Wt: 348.6 g/mol
InChI Key: UMWYZOPACBSOCV-UHFFFAOYSA-N
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Description

2-(Ethyldisulfanyl)hexadecanoic acid is a compound characterized by the presence of a disulfide bond and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyldisulfanyl)hexadecanoic acid typically involves the reaction of hexadecanoic acid with ethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disulfide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyldisulfanyl)hexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethyldisulfanyl)hexadecanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes through its disulfide bond.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethyldisulfanyl)hexadecanoic acid involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. This modulation can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid: Lacks the disulfide bond, making it less reactive in redox reactions.

    Ethyl disulfide: Contains the disulfide bond but lacks the long aliphatic chain, limiting its applications.

    Dithiothreitol (DTT): A reducing agent with a different structure but similar redox properties.

Uniqueness

2-(Ethyldisulfanyl)hexadecanoic acid is unique due to the combination of its long aliphatic chain and disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

93404-49-0

Molecular Formula

C18H36O2S2

Molecular Weight

348.6 g/mol

IUPAC Name

2-(ethyldisulfanyl)hexadecanoic acid

InChI

InChI=1S/C18H36O2S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)22-21-4-2/h17H,3-16H2,1-2H3,(H,19,20)

InChI Key

UMWYZOPACBSOCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)SSCC

Origin of Product

United States

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